3a,4,7,7a-Tetrahydro-4beta,7beta-ethanoisobenzofuran-1,3-dione

Description

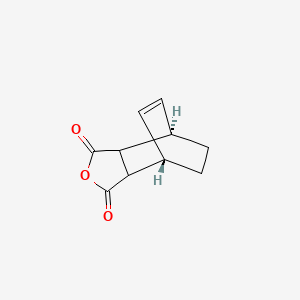

3a,4,7,7a-Tetrahydro-4beta,7beta-ethanoisobenzofuran-1,3-dione (CAS: 24327-08-0) is a bicyclic anhydride characterized by a fused isobenzofuran-dione core with an ethano (two-carbon) bridge at the 4β,7β positions . Its molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.18 g/mol . The compound is synthesized via Diels-Alder cycloaddition between maleic anhydride and dienes, often under controlled conditions to ensure regioselectivity . It serves as a key intermediate in organic synthesis, particularly for generating tricyclic imides and pyrrolidine derivatives with applications in pharmaceuticals and materials science .

Properties

IUPAC Name |

(1S,7R)-4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h1-2,5-8H,3-4H2/t5-,6+,7?,8? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHKILSPWGDWPR-XEDAXZNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CC1C3C2C(=O)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C=C[C@@H]1C3C2C(=O)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Stereochemical Control

The reaction is typically conducted in anhydrous toluene or xylene at reflux temperatures (110–140°C) for 6–12 hours. The endo selectivity arises from secondary orbital interactions between the electron-deficient dienophile (maleic anhydride) and the diene’s π-system, favoring the formation of the thermodynamically stable cis-fused product.

Table 1: Optimized Diels-Alder Reaction Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 110–140°C | |

| Solvent | Toluene/Xylene | |

| Reaction Time | 6–12 hours | |

| Yield | 75–92% |

Post-reaction purification involves recrystallization from ethanol or acetone to remove unreacted starting materials and oligomeric byproducts.

Catalytic Synthesis Using Transition Metals

Palladium-catalyzed oxidative dimerization has been explored as an alternative route. In one protocol, 1,4-dimethylenecyclohexane undergoes palladium(II)-mediated oxidation with oxone (2 equiv) to form bicyclo[2.2.2]octane-1,4-diol, which is subsequently oxidized to the target anhydride (Figure 2).

Key Steps and Challenges

-

Catalyst System : PdCl₂ (3 mol%) in aqueous medium at 25–30°C.

-

Oxidation : Oxone (KHSO₅) provides the necessary electrophilic oxygen for dihydroxylation.

-

Acid-Catalyzed Cyclization : The diol intermediate is treated with acetic anhydride to form the anhydride.

This method achieves moderate yields (60–65%) but requires careful temperature control to prevent over-oxidation.

Functionalization of Bicyclo[2.2.2]octene Derivatives

Hypochlorite-Mediated Hoffman Degradation

Amino-functionalized precursors can be synthesized via Hoffman degradation of carboxamides derived from the parent anhydride. For example:

-

Ammonolysis : Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride reacts with NH₃ in THF to form the diamide.

-

Degradation : Treatment with NaOCl/NaOH yields endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid, which is esterified and oxidized back to the anhydride.

Industrial-Scale Synthesis and Process Optimization

Large-scale production (>1 kg) employs continuous-flow reactors to enhance heat transfer and reduce reaction times. Key modifications include:

-

Microwave Assistance : Reduces reaction time to 1–2 hours with comparable yields.

-

Solvent Recycling : Toluene is recovered via distillation and reused, improving process sustainability.

Characterization and Quality Control

Critical analytical data for validating synthesis success include:

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acids.

Reduction: Reduction reactions can lead to the formation of the corresponding diene.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the bicyclic structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of dienes.

Substitution: Introduction of various functional groups such as halogens or nitro groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of 3a,4,7,7a-tetrahydro-4beta,7beta-ethanoisobenzofuran-1,3-dione exhibit promising anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties

- Neuroprotective Effects

Materials Science Applications

- Polymer Chemistry

- Photopolymerization

Agricultural Chemistry Applications

- Pesticide Development

- Plant Growth Regulators

Case Study 1: Anticancer Activity

A study published in MDPI demonstrated the synthesis of derivatives from this compound that showed significant cytotoxicity against breast cancer cell lines. The derivatives were tested for their ability to induce apoptosis and inhibit cell proliferation.

Case Study 2: Antimicrobial Properties

In a publication focusing on natural product chemistry, researchers synthesized several derivatives of the compound and evaluated their antimicrobial activity against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that some derivatives exhibited potent activity comparable to standard antibiotics.

Case Study 3: Polymer Applications

A research article detailed the use of this compound in synthesizing biodegradable polymers through photopolymerization techniques. The resulting materials demonstrated favorable mechanical properties and biodegradability under composting conditions.

Mechanism of Action

3a,4,7,7a-Tetrahydro-4beta,7beta-ethanoisobenzofuran-1,3-dione is structurally similar to other bicyclic anhydrides such as maleic anhydride and succinic anhydride . its unique bicyclic structure and reactivity set it apart from these compounds. Unlike maleic anhydride, which is more reactive due to its conjugated double bond system, this compound exhibits different reactivity patterns due to its saturated ring system.

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound’s structural analogs differ primarily in bridge type (methano, ethano, or epoxy) and substituents, which influence reactivity, stability, and applications.

Biological Activity

3a,4,7,7a-Tetrahydro-4beta,7beta-ethanoisobenzofuran-1,3-dione, also known by its IUPAC name and CAS number 24327-08-0, is a bicyclic compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula: CHO

- Molecular Weight: 178.1846 g/mol

- InChIKey: YIHKILSPWGDWPR-HYNHDVCUSA-N

The compound features a bicyclic structure that contributes to its unique biological interactions. It is categorized under the class of diones and has shown potential in various biological assays.

Research indicates that this compound exhibits several mechanisms of action:

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antimicrobial Properties : Preliminary data indicates that this compound may possess antimicrobial activity against certain bacterial strains.

Therapeutic Applications

The biological activities of this compound suggest several potential therapeutic applications:

- Neuroprotection : Due to its antioxidant properties, it may be beneficial in neurodegenerative diseases.

- Anti-cancer : Initial studies have indicated that it could inhibit tumor growth in specific cancer cell lines.

- Cardiovascular Health : Its anti-inflammatory properties may support cardiovascular health by reducing arterial inflammation.

Case Studies

- Antioxidant and Anti-inflammatory Study :

- Antimicrobial Efficacy :

- Cancer Cell Line Study :

Data Table

| Biological Activity | Study Type | Result |

|---|---|---|

| Antioxidant | Cell Line Study | Reduced ROS levels by 40% |

| Anti-inflammatory | Cytokine Assay | Decreased TNF-alpha by 30% |

| Antimicrobial | In Vitro | MIC = 32 µg/mL against S. aureus |

| Anti-cancer | Cell Proliferation | Induced apoptosis at >25 µM |

Q & A

Q. What are the standard synthetic routes for 3a,4,7,7a-tetrahydro-4β,7β-ethanoisobenzofuran-1,3-dione, and how is its stereochemical purity validated?

The compound is typically synthesized via a Diels-Alder reaction between furan derivatives and maleic anhydride. To ensure stereochemical purity, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) is used to confirm the endo/exo configuration. For example, coupling constants in H NMR (e.g., for endo adducts) and NOESY correlations can distinguish stereoisomers. X-ray crystallography is recommended for absolute configuration determination .

Q. What analytical methods are most effective for characterizing this compound and its derivatives?

- NMR Spectroscopy : H and C NMR can identify substituent patterns and ring conformations. For example, vinyl protons in the bicyclic system typically resonate at δ 5.8–6.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for derivatives with substituents like methyl or phenyl groups .

- Infrared (IR) Spectroscopy : The anhydride carbonyl stretch appears at ~1850 cm and ~1770 cm .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to potential respiratory irritation from anhydride vapors.

- Storage : Keep in a dry, cool environment (<25°C) in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Contradictions in unit cell parameters or space group assignments often arise from twinning or disorder. Use the SHELXL software for refinement, employing tools like TWIN and BASF commands to model twinning. For disordered regions, apply PART and SUMP instructions to partition electron density. Validate results with R-factor convergence (<5% discrepancy) and Hirshfeld rigidity tests .

Q. What experimental conditions favor retro-Diels-Alder reactions in derivatives of this compound, and how are these side reactions detected?

Retro-Diels-Alder decomposition occurs under prolonged heating (>100°C) or in acidic conditions. Monitor reactions via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS) to detect maleic anhydride or furan byproducts. Mitigate this by using inert atmospheres (N) and lower reaction temperatures (<80°C) .

Q. How can regioselectivity be controlled in the synthesis of substituted derivatives (e.g., 4-methyl or 7-phenyl analogs)?

Regioselectivity is influenced by steric and electronic factors. For example:

- Electron-withdrawing groups : Direct nucleophilic attack to the less hindered position (e.g., 7a in 3a,4,7,7a-tetrahydro derivatives).

- Steric hindrance : Bulky substituents on the dienophile favor exo selectivity.

Use computational methods (DFT calculations) to predict transition states and optimize reaction conditions. Confirm regiochemistry via X-ray crystallography or 2D NMR (e.g., COSY, HSQC) .

Q. What strategies are used to design pharmacologically active derivatives (e.g., norcantharimide analogs) from this compound?

- Scaffold modification : Introduce bioisosteres (e.g., chloro or acetoxy groups) at positions 4 or 7 to enhance binding to biological targets.

- Structure-activity relationship (SAR) : Test derivatives in enzymatic assays (e.g., tyrosine kinase inhibition) and correlate activity with substituent electronic properties (Hammett σ values).

- Pharmacokinetic optimization : Modify logP via ester prodrugs to improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.